2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUOISUSSAAAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Coupling with 5-Bromothiophene-2-Carbonyl: The final step involves coupling the piperazine derivative with 5-bromothiophene-2-carbonyl chloride under basic conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions
Mechanism of Action
The mechanism of action of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Carbonyl Group
2.1.1. Furan vs. Bromothiophene Substituents
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS: 897468-81-4) is a close analog, differing only in the heterocyclic substituent (furan vs. bromothiophene). Key differences include:
- Molecular Weight : The bromothiophene derivative has a higher molecular weight (estimated ~396 g/mol) compared to the furan analog (343.4 g/mol) due to bromine’s atomic mass .
- Synthetic Accessibility : Bromothiophene derivatives may require specialized bromination steps, whereas furan analogs are simpler to functionalize .
Table 1: Comparison of Piperazine-Linked Benzothiazoles
Core Heterocycle Modifications
2.2.1. Benzothiazole vs. Benzoxazole
Compounds like 5-Fluoro-6-(substitutedphenyl-piperazin-1-yl)-benzoxazoles () replace the benzothiazole sulfur with oxygen. This substitution alters electronic properties:
- Metabolic Stability : Sulfur in benzothiazoles may confer greater resistance to oxidative metabolism compared to benzoxazoles .
Substituent Position and Functional Group Effects
2.3.1. Methoxy vs. Methanesulfonyl Groups
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole (CAS: 941918-73-6) features a methanesulfonyl group at position 6 instead of methoxy . Key differences include:
- Electron-Withdrawing Effect : Methanesulfonyl is strongly electron-withdrawing, which may reduce aromatic ring reactivity compared to the electron-donating methoxy group.
Commercial and Practical Considerations
- Availability : The furan analog (BG02270) is commercially available at 90% purity, with prices ranging from $523 (1 mg) to $1,656 (100 mg) . Bromothiophene derivatives may incur higher costs due to synthetic complexity.
Biological Activity
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound notable for its potential biological activities. Its structure features a benzothiazole core, a methoxy group, and a piperazine ring attached to a bromothiophene moiety. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly neurological disorders and cancer.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and modulating enzymatic activity. This mechanism can lead to various pharmacological effects, including anti-inflammatory and analgesic actions.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as Candida species .
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Inhibitory |
| Compound C | Candida albicans | Inhibitory |
Anticancer Potential
The compound's structure suggests potential anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the modulation of signaling pathways associated with cancer cell survival.
Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers synthesized several benzothiazole derivatives and assessed their antimicrobial properties. The results demonstrated that the derivatives exhibited significant inhibition against both bacterial strains and fungal pathogens, emphasizing the potential of benzothiazole compounds in developing new antimicrobial agents .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of benzothiazole derivatives on human cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzothiazole scaffold can significantly influence its interaction with biological targets, enhancing its efficacy as an antimicrobial or anticancer agent.
Q & A
Q. What are the established synthetic routes for 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted aldehydes under acidic conditions (e.g., HCl/EtOH).
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution, often using piperazine in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMF.
- Step 3 : Coupling the 5-bromothiophene-2-carbonyl group to the piperazine nitrogen using a carbonylating agent (e.g., EDCl/HOBt) in anhydrous THF .
Key Considerations: Reaction yields depend on the purity of intermediates and strict control of anhydrous conditions.
Q. How is the structural identity of this compound verified experimentally?
Structural confirmation employs:
- X-ray crystallography : Using software like OLEX2 to resolve crystal structures and validate bond lengths/angles (e.g., C–Br bond length ~1.89 Å) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm); aromatic protons show splitting patterns consistent with substitution.
- HRMS : Molecular ion peaks matching the theoretical mass (C₁₇H₁₅BrN₄O₂S₂, [M+H]⁺ = 475.96) .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies involve synthesizing analogs with modifications to:
- Thiophene substituents : Replacing bromine with other halogens (e.g., Cl, F) to assess electronic effects on target binding.
- Piperazine linker : Varying substituents (e.g., methyl, benzyl) to modulate lipophilicity and bioavailability.
- Benzothiazole core : Introducing electron-withdrawing/donating groups (e.g., NO₂, OMe) to probe steric and electronic interactions.
Example: A study of analogs showed that bromine at the thiophene position enhances kinase inhibition potency by 40% compared to chlorine .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Compound stability : Degradation in DMSO stock solutions over time (validate via stability-indicating HPLC).
- Off-target effects : Use siRNA knockdown or CRISPR models to confirm target specificity .
Mitigation Strategy: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC₅₀ validation) .
Q. What computational approaches are suitable for predicting target interactions?
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility.
- Prodrug strategies : Introduce phosphate esters at the methoxy group for improved bioavailability.
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) via LC-MS/MS after intravenous/oral administration in rodent models .
Q. What experimental designs are optimal for evaluating anticancer activity?
- In vitro : MTT assays on panels of cancer cells (e.g., MCF-7, A549) with dose-response curves (1–100 µM).
- In vivo : Xenograft models (e.g., NOD/SCID mice with HT-29 tumors) dosed at 10–50 mg/kg/day for 21 days.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and qPCR for oncogene suppression (e.g., c-Myc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
